Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- is a synthetic organic compound characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and a decyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with benzenamine (aniline).
Substitution Reaction: The aniline undergoes a substitution reaction with 2-chloroethyl chloride in the presence of a base such as pyridine to form N,N-bis(2-chloroethyl)benzenamine.
Etherification: The final step involves the etherification of the para position of the benzenamine with decanol in the presence of a strong acid catalyst like sulfuric acid to yield Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, forming thioethers or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Thioethers or secondary amines.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to form DNA cross-links, inhibiting cancer cell proliferation.
Materials Science: The compound is explored for its use in the synthesis of polymers and resins with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It is used in biochemical research to study the effects of alkylating agents on cellular processes and DNA repair mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This alkylation process disrupts cellular functions and induces apoptosis in cancer cells. The decyloxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-bis(2-chloroethyl)-: Lacks the decyloxy group, resulting in different solubility and reactivity properties.
N,N-bis(2-chloroethyl)benzenesulfonamide: Contains a sulfonamide group instead of a decyloxy group, leading to different biological activities and applications.
N,N-bis(2-chloroethyl)benzylamine: Features a benzyl group instead of a decyloxy group, affecting its chemical reactivity and biological interactions.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(decyloxy)- is unique due to the presence of the decyloxy group, which enhances its lipophilicity and potentially its ability to cross cellular membranes. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
82894-38-0 |
---|---|
Molecular Formula |
C20H33Cl2NO |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-decoxyaniline |
InChI |
InChI=1S/C20H33Cl2NO/c1-2-3-4-5-6-7-8-9-18-24-20-12-10-19(11-13-20)23(16-14-21)17-15-22/h10-13H,2-9,14-18H2,1H3 |
InChI Key |
MQNZFNWCVNGZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.